(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one
Description
(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Properties
IUPAC Name |
(5Z)-3-ethyl-2-ethylimino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-3-15-14-16(4-2)13(18)12(21-14)9-10-5-7-11(8-6-10)17(19)20/h5-9H,3-4H2,1-2H3/b12-9-,15-14? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIPAAILYUEISC-IDKACCCPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])S1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/S1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one typically involves the condensation of an appropriate thiazolidinone derivative with an aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The nitrobenzylidene group and ethyl substituents undergo oxidation under controlled conditions:
Key Observation : Oxidation selectivity depends on solvent polarity, with polar aprotic solvents favoring nitro group stability .
Reduction Pathways
The nitro group and imino bonds are primary reduction targets:
Structural Impact : Reduced analogues show enhanced biological activity due to increased basicity at the amine site .
Substitution Reactions
The thiazolidin-4-one ring participates in nucleophilic substitutions:
Steric Effects : Bulkier electrophiles (e.g., tert-butyl chloride) show reduced reactivity at C-2 due to ethylimino group hindrance .
Cycloaddition and Ring-Opening
Conjugated systems enable [4+2] and [3+2] cycloadditions:
Thermodynamic Control : Endo adducts dominate in non-polar solvents due to secondary orbital interactions .
Tautomerism and Isomerization
The compound exhibits dynamic equilibria under specific conditions:
Kinetic Stability : Z-configuration at C5 is thermodynamically favored by 3.1 kcal/mol according to DFT calculations .
Catalytic Functionalization
Modern methods enhance reaction efficiency:
Green Chemistry Metrics : Solvent-free Bi-catalyzed routes achieve E-factor = 0.87, superior to traditional methods .
This systematic analysis demonstrates how strategic functionalization of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one enables access to structurally diverse derivatives with tailored properties. Recent advances in catalytic systems and computational modeling provide robust frameworks for predicting and optimizing its reactivity landscape.
Scientific Research Applications
Key Characteristics:
- Molecular Formula: C14H16N4O3S
- Molecular Weight: 320.36 g/mol
- IUPAC Name: (5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one
Medicinal Chemistry
Thiazolidinones have been recognized for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The specific compound under discussion has shown promise as a potential drug candidate due to its unique structure.
Case Study:
Research conducted on similar thiazolidinone derivatives has indicated significant anticancer activity. For instance, compounds with structural similarities demonstrated inhibition rates of over 70% against various cancer cell lines such as MOLT-4 (leukemia) and SF-295 (CNS cancer) . This suggests that (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one could be investigated further for similar therapeutic effects.
The biological activities of thiazolidinone derivatives are attributed to their ability to interact with specific molecular targets within cells. These interactions can disrupt normal cellular processes, leading to therapeutic outcomes.
Mechanism of Action:
The compound may exhibit its biological effects through:
- Enzyme Inhibition: It could inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Interaction: The compound might engage with cellular receptors that regulate growth and apoptosis.
Industrial Applications
In industrial settings, (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one can serve as an intermediate in the synthesis of various chemicals or materials. Its unique chemical structure allows for modifications that can lead to the development of novel compounds with enhanced properties.
Mechanism of Action
The mechanism of action of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects may be mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one
- (2Z,5Z)-3-methyl-2-(methylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one
- (2Z,5Z)-3-propyl-2-(propylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one
Uniqueness
The uniqueness of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one lies in its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit distinct biological activities or chemical reactivity, making it a valuable subject of study in various fields.
Biological Activity
(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities, including antibacterial, antifungal, and antiviral properties. This article summarizes the biological activities of this compound based on recent research findings, including case studies and data tables.
Chemical Structure
The compound's structure can be represented as follows:
Antibacterial Activity
Research has shown that thiazolidinone derivatives exhibit significant antibacterial effects. A study evaluated several thiazolidinone compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 625 to >5000 µg/ml, indicating varying degrees of efficacy among the tested compounds .
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| Compound A | Staphylococcus aureus | 125 |
| Compound B | Escherichia coli | 250 |
| Compound C | Pseudomonas aeruginosa | 500 |
| Compound D | Klebsiella pneumoniae | 1000 |
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. A series of thiazolidinone derivatives were tested for their ability to inhibit the main protease of SARS-CoV-2. The most promising compounds demonstrated IC50 values as low as 0.01 μM, indicating strong inhibitory activity .
Table 2: Antiviral Activity Against SARS-CoV-2 Protease
| Compound | IC50 (μM) | Binding Energy (kcal/mol) |
|---|---|---|
| Compound E | 0.01 | -10.78 |
| Compound F | 0.05 | -9.50 |
| Compound G | 0.15 | -8.63 |
Case Studies
- Antibacterial Evaluation : A study synthesized a range of thiazolidinone derivatives and assessed their antibacterial activity against multiple strains, finding that certain modifications in the structure significantly enhanced their efficacy against resistant strains like MRSA .
- Antiviral Potential : In another investigation focusing on COVID-19, several derivatives were docked against the SARS-CoV-2 main protease. The results indicated that specific structural features of thiazolidinones could facilitate strong interactions with key catalytic residues in the enzyme, suggesting potential as therapeutic agents .
The biological activity of thiazolidinones is often attributed to their ability to interact with various biological targets:
- Antibacterial Mechanism : Thiazolidinones may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.
- Antiviral Mechanism : For antiviral activity, these compounds likely bind to viral proteases or polymerases, preventing viral replication.
Q & A
Basic: What are the recommended synthetic routes for (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one?
Methodological Answer:
The compound is synthesized via a Knoevenagel condensation between 3-ethyl-2-(ethylimino)thiazolidin-4-one and 4-nitrobenzaldehyde under basic conditions. Key steps include:
- Reagents: Ammonium acetate (as a catalyst), acetic acid (solvent), and elevated temperatures (reflux) to drive the reaction .
- Mechanism: The base deprotonates the active methylene group in the thiazolidinone ring, enabling nucleophilic attack on the aldehyde carbonyl. The reaction proceeds via a dehydrative cyclization to form the benzylidene moiety.
- Optimization: Adjusting molar ratios (e.g., 1:1.2 thiazolidinone:aldehyde) and reaction time (4–6 hours) improves yields (>70%) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
- FT-IR: Confirms the presence of the nitro group (stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹) and C=N imine bond (~1600–1650 cm⁻¹) .
- NMR:
- UV-Vis: Detects π→π* transitions in the benzylidene system (λmax ~350–400 nm) .
Advanced: How can DFT calculations resolve electronic structure ambiguities in this compound?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is used to:
- Optimize Geometry: Compare calculated bond lengths/angles with X-ray data (e.g., C=N bond length ~1.28 Å vs. experimental 1.30 Å) .
- Frontier Orbital Analysis: HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis absorption bands, explaining charge-transfer interactions involving the nitro group .
- NBO Analysis: Quantifies hyperconjugative interactions (e.g., n→π* between nitro oxygen and thiazolidinone ring) .
Advanced: How do substituents (e.g., 4-nitrobenzylidene) influence bioactivity?
Methodological Answer:
The 4-nitro group enhances bioactivity through:
- Electron-Withdrawing Effects: Stabilizes the benzylidene moiety, increasing electrophilicity and interaction with biological targets (e.g., enzyme active sites) .
- Hydrogen Bonding: Nitro oxygen acts as an H-bond acceptor, improving binding affinity (observed in docking studies with hemoglobin subunits) .
- Comparative Studies: Analogues with electron-donating groups (e.g., -OCH₃) show reduced antimicrobial activity, confirming the nitro group’s critical role .
Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. DFT)?
Methodological Answer:
Discrepancies arise from solvent effects or dynamic processes (e.g., tautomerism):
- Cross-Validation: Compare experimental NMR shifts with DFT-predicted values (using PCM solvent models for DMSO or CDCl₃) .
- VT-NMR: Variable-temperature NMR identifies tautomeric equilibria (e.g., imine-enamine interconversion) .
- Crystallography: X-ray structures provide definitive bond connectivity to validate spectroscopic assignments .
Basic: How is the crystal structure of this compound determined?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is employed:
- Data Collection: Crystals are mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Key Parameters:
- Space group: Typically monoclinic (e.g., P2₁/c).
- Z’ = 1, with intermolecular H-bonds between nitro and thiazolidinone moieties stabilizing the lattice .
- Validation: R-factor < 0.05 and CCDC deposition (e.g., CCDC 1267/3556) ensure reproducibility .
Advanced: How do solvent systems affect reaction pathways in its synthesis?
Methodological Answer:
Solvent polarity and proticity dictate reaction efficiency:
- Polar Protic (e.g., AcOH): Stabilizes intermediates via H-bonding, favoring Knoevenagel condensation .
- Polar Aprotic (e.g., DMF): Accelerates nucleophilic substitution in derivatives (e.g., thiazole ring formation) .
- Microwave-Assisted Synthesis: Reduces reaction time (30–50 minutes vs. 7 hours) and improves regioselectivity in solvent-free conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
